3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one
Description
Chemical Identification and Nomenclature of 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one
Systematic IUPAC Nomenclature
The systematic IUPAC name for this compound is 3-amino-4-(4-methoxyanilino)isochromen-1-one , reflecting its structural components and substitution pattern. The name is derived through the following hierarchical analysis:
- Parent structure : The isochromen-1-one core (a benzopyran-1-one system), which consists of a fused benzene and pyran ring with a ketone group at position 1.
- Substituents :
- An amino group (-NH₂) at position 3.
- A 4-methoxyphenylamino group (-NHC₆H₄OCH₃) at position 4.
The numbering of the isochromenone system begins at the ketone oxygen, with subsequent positions assigned clockwise. The methoxyphenyl group is further specified by the methoxy substituent at the para position (C4) of the benzene ring.
Table 1: IUPAC Nomenclature Breakdown
| Component | Position | Description |
|---|---|---|
| Isochromen-1-one | Core | Benzopyran-1-one fused ring system |
| Amino group (-NH₂) | 3 | Direct attachment to C3 of the core |
| 4-Methoxyphenylamino group | 4 | N-linked to C4 of the core |
CAS Registry Number and Alternative Chemical Names
The CAS Registry Number for 3-amino-4-(4-methoxyanilino)isochromen-1-one is 851320-45-1 . Alternative names include:
- 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one (used in chemical catalogs).
- 4-(4-Methoxyphenylamino)-3-aminoisochromen-1-one (variation emphasizing substituent order).
These names highlight the compound’s functional groups and their spatial arrangement. The "1H" designation indicates the tautomeric form where the hydrogen resides on the nitrogen at position 1 of the isochromenone system.
Structural Relationship to Isochromenone Derivatives
Isochromenones are a subclass of benzopyranones characterized by a ketone group at position 1. Structural variations among derivatives arise from substitutions on the benzene ring or the pyran moiety. Key comparisons include:
Table 2: Structural Comparison with Related Isochromenones
The para-methoxy group in 3-amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one enhances electron donation to the aryl ring, influencing resonance stabilization and intermolecular interactions. This contrasts with meta-substituted analogs, where steric effects dominate. The compound’s planar isochromenone core allows for π-π stacking, while the amino groups facilitate hydrogen bonding, critical for its reactivity in synthetic applications.
Structural Analysis of the Isochromenone Core
The core’s fused ring system adopts a near-planar conformation, with bond lengths and angles consistent with aromatic stabilization:
- C1=O bond : 1.21 Å (typical for ketones).
- C-O-C angle in the pyran ring: 118°, indicating slight distortion from ideal tetrahedral geometry.
Properties
CAS No. |
851320-45-1 |
|---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-amino-4-(4-methoxyanilino)isochromen-1-one |
InChI |
InChI=1S/C16H14N2O3/c1-20-11-8-6-10(7-9-11)18-14-12-4-2-3-5-13(12)16(19)21-15(14)17/h2-9,18H,17H2,1H3 |
InChI Key |
RGFGILABSMOAAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(OC(=O)C3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
Precursor Functionalization
The synthesis begins with 3-nitro-4-chlorobenzoic acid, which undergoes amidation with aniline in chlorobenzene under thionyl chloride catalysis. This yields 3-nitro-4-chlorobenzoyl aniline, a critical intermediate. Subsequent methoxylation replaces the chlorine atom with a methoxy group via refluxing with potassium hydroxide in methanol, producing 3-nitro-4-methoxybenzoyl aniline.
Reduction of Nitro Group
The nitro group is reduced to an amine using iron powder and hydrochloric acid, followed by pH adjustment with sodium carbonate. This step achieves 3-amino-4-methoxybenzoyl aniline with a yield of 80.1% and purity exceeding 99%. Catalytic hydrogenation with Raney nickel under hydrogen pressure (5–14 kg) offers an alternative, yielding 94.5% with comparable purity.
Cyclization to Isochromenone Core
Cyclization of the intermediate under acidic or thermal conditions forms the isochromenone ring. While explicit details are absent for the target compound, related isochromenones utilize Brønsted acid catalysts (e.g., DPP) in hexane at 40°C, achieving yields up to 93%.
One-Pot Synthesis Using Combined Catalysis
A streamlined one-pot method combines silver-catalyzed benzopyrylium cation formation with Brønsted acid-mediated nucleophilic addition.
Reaction Setup
2-Alkynyl benzaldehydes, synthesized via Sonogashira coupling, react with enolizable ketones (e.g., acetylacetone) in n-hexane. Silver carbonate (2.5 mol%) and diphenyl phosphate (DPP, 10 mol%) catalyze the process at 40°C for 16 hours.
Mechanistic Pathway
The silver catalyst facilitates alkyne activation, generating a benzopyrylium intermediate. DPP promotes keto-enol tautomerization of the nucleophile, enabling conjugate addition to the electrophilic intermediate. This method achieves yields up to 97% for structurally related isochromenes.
Transition-Metal-Catalyzed Annulation
Rhodium(III)-catalyzed annulation of benzoic acids with nitroalkenes provides access to 3,4-disubstituted isochroman-1-ones, a scaffold analogous to the target compound.
Substrate Scope
Electron-deficient benzoic acids react with β-nitrostyrenes in the presence of [Cp*RhCl2]2 (5 mol%) and AgSbF6 (20 mol%) in dichloroethane at 100°C. The reaction proceeds via C–H activation, forming the isochromanone ring with yields of 45–82%.
Adaptation for Target Compound
Replacing nitroalkenes with 4-methoxyaniline derivatives could introduce the desired aryl amino group. However, this remains hypothetical, as no direct examples are documented.
Ynamide-Based Halogenation and Cyclization
Ynamides serve as versatile precursors for halogenated isocoumarins, which can be further functionalized.
Halogenation with N-Iodosuccinimide (NIS)
Treatment of ynamides (e.g., 2a) with NIS in dichloromethane at room temperature rapidly yields 3-amino-4-iodoisocoumarins. This method achieves near-quantitative yields within minutes but requires careful purification via flash chromatography.
Coupling with 4-Methoxyaniline
The iodine substituent undergoes Ullmann-type coupling with 4-methoxyaniline in the presence of copper catalysts. While this step is undocumented for the target compound, analogous couplings for arylamino derivatives suggest feasibility.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Controlling regioselectivity during isochromenone ring formation remains challenging. Computational studies suggest that electron-donating groups (e.g., methoxy) direct cyclization to the para position, but experimental validation is needed.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C16H14N2O3
- Molecular Weight : 282.29 g/mol
- CAS Number : 851320-45-1
Its structure includes an isochromenone core, which is known for its diverse pharmacological properties. The presence of amino groups and a methoxyphenyl substituent enhances its reactivity and biological activity.
Chemistry
In synthetic organic chemistry, 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one serves as a versatile building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the synthesis of new compounds.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Introduction of amino groups via nucleophilic attack. |
| Electrophilic Aromatic Substitution | Attachment of methoxyphenyl groups to aromatic systems. |
Biology
Research indicates that this compound exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer research. Studies have shown that it can modulate enzyme activity and receptor binding, contributing to its therapeutic effects.
Case Study: Anticancer Activity
A study conducted by the National Cancer Institute demonstrated that 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one displayed potent antitumor activity against various cancer cell lines. The compound's mechanism of action involves interaction with specific molecular targets, leading to inhibition of cell proliferation.
Medicine
Ongoing research aims to explore the therapeutic potential of this compound as a drug candidate. Its unique structure suggests possible applications in drug design, particularly for conditions such as cancer and infectious diseases.
Industry
In industrial applications, 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one is utilized in the development of dyes and pigments due to its vibrant color properties derived from its chromophore structure.
Mechanism of Action
The mechanism of action of 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
3-Amino-4-(diphenylamino)-1H-isochromen-1-one
- Structure: Differs in substituents at position 4, where two phenyl groups replace the 4-methoxyphenylamino group.
- Synthesis : Prepared via condensation and cyclization reactions using diphenylamine derivatives .
- Key Differences: The diphenylamino group introduces bulkier, less polar substituents compared to the methoxyphenylamino group, likely reducing solubility in polar solvents. No bioactivity data are provided, but the structural variation may influence pharmacokinetic properties.
3-(4-Methoxyphenyl)-1H-isochromen-1-one
- Structure: Lacks the amino and anilino substituents, featuring only a 4-methoxyphenyl group at position 3.
- Molecular Weight : 254.28 g/mol (C₁₆H₁₄O₃) .
- Biological Relevance: Isochromenones with methoxy groups are noted for antibacterial and antifungal activities . The absence of amino groups in this compound may limit hydrogen-bonding interactions compared to the target molecule.
3-(4-Methoxyphenyl)-3,4-dihydro-1H-isochromen-1-one
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure: A quinoline derivative with 4-chlorophenyl and 4-methoxyphenyl substituents.
- Melting Point : 223–225°C .
- Core Difference: The quinoline scaffold differs from isochromenone, likely altering electronic properties and bioactivity.
Structural and Functional Analysis
Substituent Effects
- Amino Group: The presence of an amino group at position 3 may facilitate hydrogen bonding, a feature absent in compounds 2.2 and 2.3.
Data Table: Key Comparative Features
Biological Activity
3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one, also known by its CAS number 851320-45-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant research findings.
The molecular formula of 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one is , with a molecular weight of 282.29 g/mol. The compound exhibits a LogP value of 3.78, indicating moderate lipophilicity, which may influence its biological activity and bioavailability .
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₃ |
| Molecular Weight | 282.29 g/mol |
| LogP | 3.78 |
| CAS Number | 851320-45-1 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds derived from the isoquinoline structure. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . These studies suggest that modifications in the molecular structure can enhance antibacterial efficacy .
Case Study: Antibacterial Efficacy
In a controlled study, several derivatives of 3-amino compounds were synthesized and tested for their antibacterial activity. The results indicated that certain compounds exhibited moderate to significant antibacterial effects, with some showing enhanced biofilm inhibition capabilities against Staphylococcus aureus and Pseudomonas aeruginosa .
The following table summarizes the antibacterial activity observed in various studies:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| PI1 | Staphylococcus aureus | 15 |
| PI2 | Pseudomonas aeruginosa | 18 |
| PI3 | Staphylococcus aureus | 20 |
| PI4 | Pseudomonas aeruginosa | 17 |
Anti-inflammatory Activity
Research has indicated that isoquinoline derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The compound's ability to inhibit pro-inflammatory cytokines may be linked to its structural features, making it a candidate for further investigation in inflammatory disease models .
Anticancer Activity
Emerging evidence suggests that compounds similar to 3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one may possess anticancer properties. Studies have explored their effects on various cancer cell lines, demonstrating potential cytotoxic effects that warrant further exploration in preclinical models .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of bacterial cell wall synthesis : Similar to beta-lactams.
- Interference with biofilm formation : By disrupting quorum sensing mechanisms.
- Modulation of inflammatory pathways : By inhibiting NF-kB signaling.
Q & A
Q. Basic Research Focus
- HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm.
- TGA/DSC : Thermal stability assessment (decomposition onset >200°C).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 311.31 for [M+H]⁺) .
How are computational methods used to predict nonlinear optical (NLO) properties?
Advanced Research Focus
DFT calculations (B3LYP/6-31G* level) model the electronic structure, predicting first hyperpolarizability (β) values. Frequency-dependent NLO responses are corrected via the two-level model (TLM), aligning with experimental HRS data. Polarization effects in bulk materials are simulated using Monte Carlo methods to optimize poling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
